molecular formula C10H12Cl2F3N3 B3039953 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride CAS No. 1420993-35-6

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride

Cat. No.: B3039953
CAS No.: 1420993-35-6
M. Wt: 302.12 g/mol
InChI Key: VVGDIAITSWOAJC-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride is a complex organic compound that features a pyrrolidine ring fused with a pyridine ring, substituted with chloro and trifluoromethyl groups

Preparation Methods

The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Condensation Reaction: The starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, undergoes condensation with ethyl-2-cyanoacetate.

    Decarboxylation: The intermediate product is then subjected to decarboxylation.

    Reduction: The resulting compound is reduced to form 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine.

    Deprotection: The final step involves deprotection to yield the target compound.

Industrial production methods often optimize these steps to improve yield and purity, utilizing advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

When compared to similar compounds, 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride stands out due to its unique combination of a pyrrolidine ring and a pyridine ring with chloro and trifluoromethyl substitutions. Similar compounds include:

These comparisons highlight the distinct chemical and biological properties of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N3.ClH/c11-8-3-6(10(12,13)14)4-16-9(8)17-2-1-7(15)5-17;/h3-4,7H,1-2,5,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGDIAITSWOAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=C(C=N2)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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